molecular formula C17H16N4O2S B15119473 (5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Cat. No.: B15119473
M. Wt: 340.4 g/mol
InChI Key: SZBMIKQLAKHURE-UVTDQMKNSA-N
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Description

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic compound with a unique structure that combines a triazole ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 2-(pyridin-4-yl)-1,2,4-triazole-3-thiol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole-thiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group.

    2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group and an ethylamine moiety.

    4-Methoxyphenylacetonitrile: Contains a methoxyphenyl group and an acetonitrile moiety.

Uniqueness

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is unique due to its combination of triazole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-pyridin-4-yl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H16N4O2S/c1-23-13-4-2-11(3-5-13)10-14-16(22)21-17(24-14)19-15(20-21)12-6-8-18-9-7-12/h2-10,15,17,19-20H,1H3/b14-10-

InChI Key

SZBMIKQLAKHURE-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(S2)NC(N3)C4=CC=NC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(S2)NC(N3)C4=CC=NC=C4

Origin of Product

United States

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